2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid
Overview
Description
2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2S . It has a molecular weight of 212.27 g/mol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2S/c12-8(13)7-6-14-9(10-7)11-4-2-1-3-5-11/h6H,1-5H2,(H,12,13) . Its canonical SMILES representation is C1CCN(CC1)C2=NC(=CS2)C(=O)O .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 81.7 Ų and a complexity of 219 . It has one hydrogen bond donor count and five hydrogen bond acceptor counts . The compound has two rotatable bonds .Scientific Research Applications
Pharmaceutical Intermediates
Compounds with piperidine and thiazole structures are often used as intermediates in pharmaceutical synthesis. They can be key components in the development of various drugs due to their structural versatility and biological relevance .
Organic Synthesis
These compounds also play a role in organic synthesis, serving as building blocks for more complex molecules. Their reactivity can be harnessed to create a wide range of chemical structures .
Drug Discovery
Piperidine derivatives have been explored for their potential in drug discovery, particularly in the synthesis of compounds with analgesic and anti-inflammatory properties .
Antitumor Activity
Thiazole derivatives have been investigated for their antitumor and cytotoxic activities. Some synthesized thiazole compounds have shown potent effects on human tumor cell lines, indicating their potential use in cancer treatment .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(Piperidin-1-ylmethyl)thiazole-4-carboxylic acid are currently unknown. This compound belongs to the class of organic compounds known as thiazolecarboxylic acids and derivatives . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid group (or a derivative thereof)
Mode of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . The compound’s interaction with its targets and any resulting changes would depend on the specific targets it binds to.
Biochemical Pathways
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . They are involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (2263 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities , suggesting that this compound may also have diverse effects at the molecular and cellular level.
Action Environment
It is known that the compound should be stored in a sealed and dry environment at 2-8°c , suggesting that temperature and humidity may affect its stability.
properties
IUPAC Name |
2-(piperidin-1-ylmethyl)-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-7-15-9(11-8)6-12-4-2-1-3-5-12/h7H,1-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXYAUFAFIOKKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=NC(=CS2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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